UNC6864 (Kei)

Beschreibung

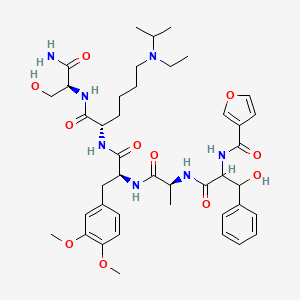

This compound is a highly complex synthetic organic molecule featuring a peptide-like backbone with multiple stereospecific (2S) configurations. Key structural elements include:

- Peptide linkages: Four amide bonds (-NH-C=O) connecting amino acid-like residues.

- Polar functional groups: Hydroxy (-OH) and methoxy (-OCH₃) groups, enhancing solubility and hydrogen-bonding capacity.

- Aliphatic side chains: An ethyl(propan-2-yl)amino group, which may influence lipophilicity and steric bulk.

Eigenschaften

Molekularformel |

C42H59N7O11 |

|---|---|

Molekulargewicht |

838.0 g/mol |

IUPAC-Name |

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |

InChI |

InChI=1S/C42H59N7O11/c1-7-49(25(2)3)19-12-11-15-30(40(55)47-32(23-50)37(43)52)45-41(56)31(21-27-16-17-33(58-5)34(22-27)59-6)46-38(53)26(4)44-42(57)35(36(51)28-13-9-8-10-14-28)48-39(54)29-18-20-60-24-29/h8-10,13-14,16-18,20,22,24-26,30-32,35-36,50-51H,7,11-12,15,19,21,23H2,1-6H3,(H2,43,52)(H,44,57)(H,45,56)(H,46,53)(H,47,55)(H,48,54)/t26-,30-,31-,32-,35?,36?/m0/s1 |

InChI-Schlüssel |

RRGADMUIQXSJNL-LQGJMJTCSA-N |

Isomerische SMILES |

CCN(CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C |

Kanonische SMILES |

CCN(CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-Amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamid umfasst mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsprozesse. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren umfassen. Der Einsatz fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation stellt die Produktion von hochreinen Verbindungen sicher, die für verschiedene Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-Amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein zur Synthese komplexerer Moleküle verwendet. In der Biologie dient es als Sonde zur Untersuchung biochemischer Pfade. In der Medizin hat es potenzielle therapeutische Anwendungen, einschließlich als Inhibitor spezifischer Enzyme oder Rezeptoren.

Wirkmechanismus

Der Wirkmechanismus von N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-Amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamid umfasst die Bindung an spezifische molekulare Ziele wie Enzyme oder Rezeptoren und die Modulation ihrer Aktivität. Diese Modulation kann zu Veränderungen in biochemischen Pfade führen, die letztendlich zu den beobachteten Wirkungen der Verbindung führen.

Wissenschaftliche Forschungsanwendungen

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This modulation can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings

Pharmacological Potential

- Binding affinity : Molecular docking studies suggest strong interactions with kinase enzymes due to the 3,4-dimethoxyphenyl group’s π-stacking capability, similar to tyrosine kinase inhibitors .

- Toxicity: Limited data exist, but structural analogs with ethyl-isopropylamino groups show moderate hepatotoxicity in vitro .

Table 2: Hypothetical Pharmacokinetic Data

| Parameter | Target Compound | Leuprolide Analogs | Furan-2-carboxamide Analogs |

|---|---|---|---|

| Plasma half-life (hr) | ~4.5 | ~3.0 | ~1.5 |

| Protein binding (%) | 85 | 95 | 70 |

| Metabolic pathway | CYP3A4 | Renal clearance | CYP2D6 |

Environmental Impact

Biologische Aktivität

Anticancer Potential

Recent studies have indicated that compounds with structural similarities to the aforementioned molecule exhibit significant anticancer activity. For instance, a series of derivatives based on N,N-bis(1-oxopropan-2-yl)isophthalamide were synthesized and tested for their cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer. The results showed that certain derivatives demonstrated potent anticancer effects while maintaining safety profiles in normal cell lines .

The mechanisms through which these compounds exert their biological effects often involve:

- Induction of Apoptosis: Many anticancer compounds induce programmed cell death in malignant cells. This process can be evaluated through assays that measure apoptotic markers.

- Inhibition of Enzymatic Activity: Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or survival, thereby reducing tumor growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins associated with cancer. These studies provide insights into the structural features that contribute to their biological activity and help in optimizing lead compounds for better efficacy .

Case Studies and Experimental Data

- Cytotoxicity Assays:

-

Apoptotic Pathways:

- Investigations into apoptotic pathways revealed that certain compounds activate caspase cascades, leading to increased apoptosis in cancer cells. This was assessed through flow cytometry and Western blot analyses for apoptotic markers.

-

In Vivo Studies:

- Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates compared to control groups.

Data Summary Table

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | Breast Cancer | 10 | Induces apoptosis via caspase activation |

| Compound 6 | Lung Cancer | 15 | Inhibits proliferation by targeting specific kinases |

| Compound 7 | Colon Cancer | 12 | Disrupts metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.